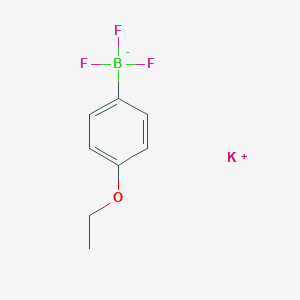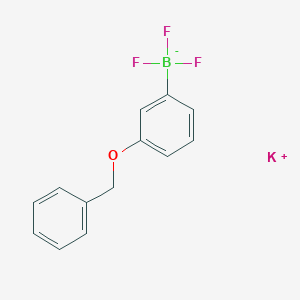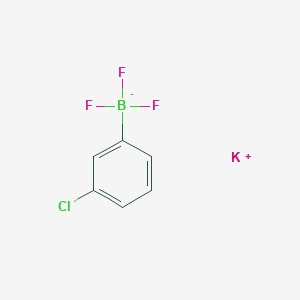
potassium;(3-chlorophenyl)-trifluoroboranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “potassium;(3-chlorophenyl)-trifluoroboranuide” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(3-chlorophenyl)-trifluoroboranuide typically involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and purified before proceeding to the next step.
One-Pot Synthesis: This method aims to combine all reactants in a single reaction vessel to streamline the process and reduce the need for intermediate purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include:
Reaction Temperature and Pressure: Optimizing these parameters can significantly affect the reaction rate and yield.
Catalysts: The use of catalysts can enhance the reaction rate and selectivity, leading to higher yields of the desired product.
化学反应分析
Types of Reactions
potassium;(3-chlorophenyl)-trifluoroboranuide can undergo various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This involves the replacement of one functional group with another, which can significantly alter the chemical properties of the compound.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Oxidizing Agents: These include substances like potassium permanganate or hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: The choice of solvent can affect the reaction rate and yield. Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example:
Oxidation: May result in the formation of oxides or other oxygen-containing compounds.
Reduction: May lead to the formation of reduced compounds with different functional groups.
Substitution: Can produce a variety of substituted derivatives with altered chemical properties.
科学研究应用
potassium;(3-chlorophenyl)-trifluoroboranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in various industrial processes, such as the production of specialty chemicals and materials.
作用机制
The mechanism by which potassium;(3-chlorophenyl)-trifluoroboranuide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding:
This compound may interact with cellular receptors, triggering a cascade of biochemical events.Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
相似化合物的比较
Similar Compounds
potassium;(3-chlorophenyl)-trifluoroboranuide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 68263: Known for its use in peptide synthesis and as a reagent in organic synthesis.
CID 530-62-1: Often used in the coupling of amino acids for peptide synthesis.
Uniqueness
What sets this compound apart from similar compounds is its specific chemical structure and the unique properties it imparts. This can include differences in reactivity, stability, and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
potassium;(3-chlorophenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJCVRYGKNDLAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)Cl)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC=C1)Cl)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
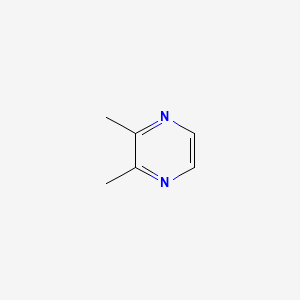
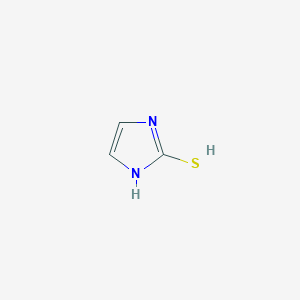
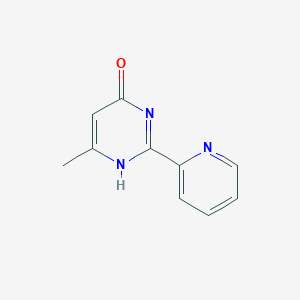
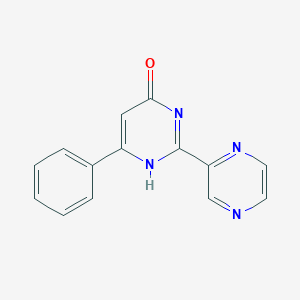
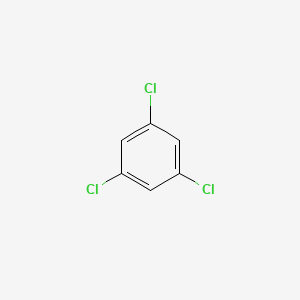
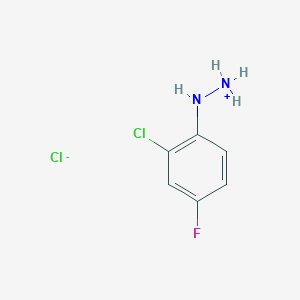
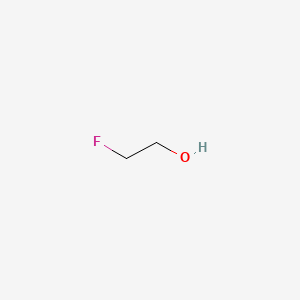
![potassium;trifluoro-[4-(trifluoromethyl)phenyl]boranuide](/img/structure/B7768127.png)
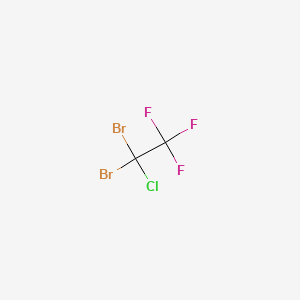

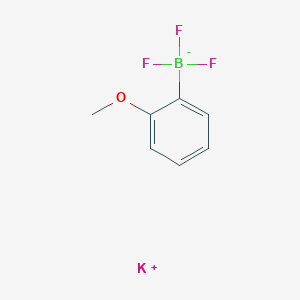
![potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide](/img/structure/B7768159.png)
